molecular formula C12H26O2 B1670022 1,1-Dimethoxydecane CAS No. 7779-41-1

1,1-Dimethoxydecane

Cat. No. B1670022
Key on ui cas rn: 7779-41-1
M. Wt: 202.33 g/mol
InChI Key: NCRNCSZWOOYBQF-UHFFFAOYSA-N
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Patent
US07175871B2

Procedure details

Decanal dimethyl acetal was prepared by reacting 796 g decanal with 763.5 g trimethyl orthoformate in the presence of 1.97 g p-toluene sulfonic acid dissolved in 6.07 g methanol at a temperature of 45° C. for a period of time of 0.33 hours. The resulting product was washed with an aqueous 2.5% sodium bicarbonate solution, and then with water; dried over anhydrous sodium sulfate; filtered through CELITE®/sodium sulfate and distilled at 92–98° C. at 4.36–4.97 mm Hg. Then, into a 2 liter reaction flask equipped with stirrer, thermometer, heating mantle, addition funnel, vacuum apparatus, and reflux condenser the following ingredients were added at 17° C.:
Quantity
796 g
Type
reactant
Reaction Step One
Quantity
763.5 g
Type
reactant
Reaction Step Two
Quantity
1.97 g
Type
reactant
Reaction Step Three
Quantity
6.07 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]C.[CH:12](OC)([O:15][CH3:16])[O:13][CH3:14].C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:14][O:13][CH:12]([O:15][CH3:16])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
796 g
Type
reactant
Smiles
C(CCCCCCCCC)=O
Step Two
Name
Quantity
763.5 g
Type
reactant
Smiles
C(OC)(OC)OC
Step Three
Name
Quantity
1.97 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
6.07 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting product was washed with an aqueous 2.5% sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through CELITE®/sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled at 92–98° C. at 4.36–4.97 mm Hg
CUSTOM
Type
CUSTOM
Details
Then, into a 2 liter reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, heating
ADDITION
Type
ADDITION
Details
mantle, addition funnel, vacuum apparatus
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser the following ingredients
ADDITION
Type
ADDITION
Details
were added at 17° C.

Outcomes

Product
Name
Type
product
Smiles
COC(CCCCCCCCC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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